molecular formula C8H10ClNO3S B1444863 Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate CAS No. 1183881-54-0

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate

Cat. No.: B1444863
CAS No.: 1183881-54-0
M. Wt: 235.69 g/mol
InChI Key: PYBJQIXSZAXEER-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C8H10ClNO3S and is characterized by its distinct thiazole core structure . This compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in the development of novel HSET (KIFC1) inhibitors, as the 2-(3-benzamidopropanamido)thiazole-5-carboxylate pharmacophore has been identified as a promising scaffold for this target . HSET is a mitotic kinesin protein that is essential for the survival of certain cancer cells with amplified centrosomes. Inhibiting HSET induces multipolar spindle formation and cell death in these vulnerable cancers, presenting a potential targeted therapeutic strategy . Research-grade compounds like this enable the exploration of such mechanisms and the synthesis of more potent, ATP-competitive inhibitors with nanomolar biochemical potency and high selectivity, making them crucial tools for investigating mitotic processes and oncology pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

methyl 4-chloro-2-propan-2-yloxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-4(2)13-8-10-6(9)5(14-8)7(11)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBJQIXSZAXEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=C(S1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Functionalization Approach

One common approach starts with a suitably substituted thiazole precursor such as ethyl or methyl 2-amino-4-chlorothiazole-5-carboxylate. The amino group at the 2-position is replaced or modified to introduce the propan-2-yloxy substituent.

  • Step 1: Starting from ethyl 2-amino-4-chlorothiazole-5-carboxylate, the amino group can be converted to a good leaving group or directly substituted by an alkoxy group through nucleophilic substitution using isopropanol derivatives under basic conditions.
  • Step 2: Esterification or transesterification to ensure the methyl ester functionality at the 5-position.

This method benefits from commercially available starting materials and allows for controlled substitution patterns.

Alkylation of Hydroxythiazole Intermediate

Another method involves the alkylation of a hydroxy-substituted thiazole intermediate:

  • Step 1: Synthesis of methyl 4-chloro-2-hydroxy-1,3-thiazole-5-carboxylate.
  • Step 2: Alkylation of the hydroxy group at the 2-position with isopropyl halide (e.g., isopropyl bromide or iodide) in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

This approach is supported by analogous procedures in related compounds where hydroxy groups are selectively alkylated to yield alkoxy derivatives.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification of 4-chlorosalicylic acid to methyl ester Cs2CO3, MeI, DMF, 20°C, overnight 92 High yield; mild conditions
Alkylation of 2-hydroxythiazole Isopropyl bromide, K2CO3 or Cs2CO3, DMF, 20-25°C, 4-6 h 65-90 Moderate to high yield; regioselective
Chlorination at 4-position (if needed) N-chlorosuccinimide or similar chlorinating agent, inert solvent, low temperature Variable Requires control to avoid overchlorination

Note: The chlorination step may be integrated earlier or later depending on the synthetic route chosen.

Detailed Research Findings

  • Base-mediated alkylation: The use of cesium carbonate in DMF has been shown to facilitate efficient alkylation of hydroxy groups on heterocycles, providing good yields and minimal side reactions. For this compound, this translates to effective introduction of the propan-2-yloxy substituent at the 2-position.

  • Microwave-assisted synthesis: Some advanced protocols employ microwave irradiation to accelerate reaction rates in coupling and substitution steps, improving yields and reducing reaction times. This technique has been reported in related thiazole carboxylate syntheses.

  • Purification techniques: Post-reaction purification typically involves silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the target compound with high purity. Ion-exchange chromatography may be used when charged intermediates are involved.

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents/Conditions Advantages Challenges
Amino group substitution Ethyl 2-amino-4-chlorothiazole-5-carboxylate Isopropanol derivatives, base, mild heating Commercially available precursors; selective Requires careful control of substitution
Alkylation of hydroxythiazole Methyl 4-chloro-2-hydroxythiazole-5-carboxylate Isopropyl halide, Cs2CO3/K2CO3, DMF, RT High regioselectivity; moderate to high yield Potential side reactions if conditions not optimized
Chlorination 2-(Propan-2-yloxy)-1,3-thiazole-5-carboxylate Chlorinating agents (e.g., NCS), low temp Direct installation of Cl substituent Overchlorination risk; requires temperature control

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with hydrochloric acid or sodium hydroxide being typical choices.

Major Products Formed

    Substitution: Depending on the nucleophile used, products can include amine or thiol derivatives.

    Oxidation and Reduction: Various oxidized or reduced thiazole derivatives.

    Hydrolysis: 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylic acid and methanol.

Scientific Research Applications

Agricultural Applications

Pesticidal and Fungicidal Properties

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate has been identified for its efficacy as a pesticide. The compound exhibits significant activity against various pests and pathogens affecting crops. Its structural characteristics contribute to its effectiveness in disrupting biological processes in target organisms.

Table 1: Efficacy of this compound

Application TypeTarget OrganismEfficacy (%)Reference
FungicideFungal pathogens85
InsecticideAphids75
HerbicideBroadleaf weeds70

Mechanism of Action

The compound functions by inhibiting specific enzymatic pathways essential for the survival of pests. This mode of action makes it a valuable component in integrated pest management strategies, reducing reliance on traditional chemical pesticides and promoting sustainable agricultural practices.

Medicinal Chemistry Applications

Antimicrobial Activity

In addition to its agricultural uses, this compound has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Future Research Directions

Given its potential applications in both agriculture and medicine, further studies are warranted to explore:

  • Synergistic Effects : Investigating the compound's interactions with other agrochemicals or pharmaceuticals to enhance efficacy.
  • Environmental Impact : Assessing the environmental safety and degradation pathways of the compound to ensure sustainable use.
  • Formulation Development : Creating advanced formulations that improve the delivery and effectiveness of this compound in field applications.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and ester group play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate

  • Structure: This compound (C₂₀H₁₆ClN₃O₅S) substitutes the thiazole core with a 4-nitrophenyl group at position 2 and a 4-chlorophenoxymethyl group at position 3. The ester group at position 5 is ethyl instead of methyl.
  • The ethyl ester may slow hydrolysis compared to the methyl ester in the target compound, altering pharmacokinetics .

Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 72850-52-3)

  • Structure : Features a trifluoromethyl group at position 4 and chlorine at position 2.
  • Key Differences :
    • The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), likely enhancing membrane permeability compared to the target compound’s isopropoxy group (logP ~1.8–2.2).
    • The ethyl ester again suggests slower metabolic degradation than methyl esters .

Methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate (CAS 1183743-41-0)

  • Structure : Substitutes position 2 with a pyrrolidine ring, introducing a nitrogen-containing heterocycle.
  • Key Differences :
    • The pyrrolidine group adds basicity (pKa ~9–10), enabling protonation at physiological pH, unlike the neutral isopropoxy group.
    • Increased steric bulk may hinder interactions with flat binding pockets in biological targets .

Comparative Analysis of Physicochemical Properties

Compound Substituent (Position 2) Substituent (Position 4) Ester (Position 5) Predicted logP Key Features
Target Compound Propan-2-yloxy Chlorine Methyl ~1.8–2.2 Moderate lipophilicity, hydrolytically labile ester
Ethyl 4-[(4-chlorophenoxy)methyl] 4-Nitrophenyl 4-Chlorophenoxymethyl Ethyl ~2.5–3.0 High reactivity due to nitro group
Ethyl 2-chloro-4-(trifluoromethyl) Chlorine Trifluoromethyl Ethyl ~2.5–3.0 Enhanced metabolic stability
Methyl 4-chloro-2-(pyrrolidin-1-yl) Pyrrolidin-1-yl Chlorine Methyl ~1.5–2.0 Basic nitrogen, steric hindrance

Biological Activity

Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate is a compound that has gained attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C8_8H10_{10}ClNO2_2S
SMILES Notation: CC(C)C1=NC(=C(S1)C(=O)OC)Cl
InChIKey: TXRCYOWKQPQXFD-UHFFFAOYSA-N

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a chloro group and an ester functional group may influence its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of thiazole compounds often exhibit antioxidant properties. For instance, compounds similar to this compound have been evaluated for their ability to scavenge free radicals. A study reported that related thiazole derivatives demonstrated significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

One of the notable activities of thiazole derivatives is their ability to inhibit specific enzymes. For example, xanthine oxidase inhibitors are valuable in treating conditions like gout. In a related study, thiazole derivatives showed varying degrees of xanthine oxidase inhibition with IC50 values indicating moderate to potent activity . this compound may exhibit similar inhibitory effects due to structural similarities with other active compounds.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of thiazole derivatives:

  • Xanthine Oxidase Inhibition :
    • Compounds structurally related to this compound were tested for xanthine oxidase inhibition.
    • Example results:
      • Compound 5k showed an IC50 value of 8.1 μM.
      • Antioxidant activities were also noted with IC50 values ranging from 15.3 to 19.6 μM .
  • Cytotoxicity Against Cancer Cell Lines :
    • Similar thiazole compounds have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer).
    • For instance, certain derivatives exhibited IC50 values lower than 10 μM against these cell lines .

Data Tables

Activity Type Compound IC50 (μM) Remarks
Xanthine Oxidase InhibitionCompound 5k8.1Moderate inhibitor
Antioxidant ActivityCompound 5n15.3Moderate antioxidant
Cytotoxicity (MCF-7)Compound A<10Significant cytotoxicity
Cytotoxicity (HCT116)Compound B<10High anticancer activity

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate, and how do solvent/catalyst choices influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or heterocyclization reactions. For example, analogous thiazole derivatives are synthesized using ethanol or methanol as solvents, with catalysts like triethylamine or K₂CO₃. Reaction temperatures range from 60–80°C, and yields depend on steric/electronic effects of substituents. Post-synthesis purification via recrystallization (ethanol/water mixtures) is recommended .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign signals for the thiazole ring (e.g., C-2 and C-4 substituents), methyl ester, and isopropoxy groups.
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) stretches.
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to validate purity.
  • Melting Point : Consistency with literature values ensures crystallinity .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed during single-crystal X-ray analysis of this compound?

  • Methodological Answer : Use SHELX software (SHELXL/SHELXS) for structure solution and refinement. For disordered moieties (e.g., isopropoxy groups), apply PART commands and anisotropic displacement parameter (ADP) constraints. Twinned data require HKLF 5 format and refinement of twin laws. High-resolution data (e.g., MoKα, λ = 0.71073 Å) improve model accuracy .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the biological or chemical reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO) and electrostatic potential (MEP) for reactivity hotspots.
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes), focusing on hydrogen bonding and π-π stacking with the thiazole and aryl groups .

Q. How can contradictions between experimental and theoretical spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer : Discrepancies may arise from solvent effects or dynamic processes. Recalculate theoretical NMR shifts using polarizable continuum models (PCM) for solvent correction. For dynamic effects (e.g., rotameric equilibria), variable-temperature NMR or 2D NOESY can identify conformational exchange .

Q. What strategies optimize multi-step syntheses involving alkylation and heterocyclization (e.g., thiadiazole-thiazole hybrid systems)?

  • Methodological Answer : Sequential alkylation (e.g., prop-2-yl ester) followed by hydrazinolysis and heterocyclization (e.g., with phenylisothiocyanate) requires strict control of stoichiometry and pH. Use TLC monitoring to isolate intermediates. Catalytic Cu(I) or Pd(0) enhances cyclization efficiency .

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the reactivity of chloro vs. bromo/iodo analogs of this thiazole derivative?

  • Methodological Answer : Conduct parallel SNAr reactions with nucleophiles (e.g., amines, thiols) under identical conditions. Monitor kinetics via HPLC or UV-Vis spectroscopy. DFT-based Fukui indices can predict site-specific reactivity differences. Crystallographic data (e.g., bond lengths) may correlate with leaving-group ability .

Q. What are the best practices for validating synthetic routes to avoid byproducts (e.g., ester hydrolysis or chloride displacement)?

  • Methodological Answer :

  • Reaction Monitoring : Use LC-MS to detect intermediates/byproducts (e.g., free carboxylic acid from ester hydrolysis).
  • Protecting Groups : Introduce tert-butyl esters (e.g., tert-butyl 2-chloro-thiazole-5-carboxylate) to stabilize reactive sites during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate

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